N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
Description
N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a sulfonamide-triazine hybrid compound characterized by a tetrahydrotriazine core substituted with a pyridin-3-ylmethyl group and a benzenesulfonamide moiety. The pyridine ring enhances aromatic interactions, while the sulfonamide group enables hydrogen bonding and electrostatic interactions with biological targets, such as enzymes involved in inflammatory or oncogenic pathways .
Properties
IUPAC Name |
N-[3-(pyridin-3-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c21-23(22,14-6-2-1-3-7-14)19-15-17-11-20(12-18-15)10-13-5-4-8-16-9-13/h1-9H,10-12H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFJQKPQFZTNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=NCN1CC2=CN=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,
Biological Activity
N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound's unique structure includes a benzenesulfonamide moiety, a pyridine ring, and a tetrahydrotriazine ring, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit certain enzyme activities by binding to their active sites, thus preventing substrate access and disrupting essential biochemical pathways in microorganisms. This inhibition is crucial for its antimicrobial properties.
Antimicrobial Properties
Sulfonamides are known for their antimicrobial effects. This compound has shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the pyridine and triazine rings enhances its reactivity and potential applications in medicinal chemistry .
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, sulfonamide derivatives have been reported to inhibit cancer cell growth effectively. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxic activity against various cancer cell lines .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Anticancer | Inhibits growth in various cancer cell lines; potential for further development in oncology. |
| Enzyme Inhibition | Binds to enzyme active sites to disrupt biochemical pathways. |
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited notable activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Case Study 2: Anticancer Potential
In another investigation focusing on its anticancer properties, this compound was tested against several human cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM across different cell lines. This suggests a promising avenue for further research into its potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide-triazine hybrids are a well-studied class due to their structural versatility and bioactivity. Below is a detailed comparison of N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide with structurally analogous compounds:
Structural Analogues and Substituent Effects
Pharmacokinetic Properties
- Fluorinated and methoxy-substituted compounds demonstrate improved metabolic stability and oral bioavailability due to reduced cytochrome P450-mediated oxidation .
- The pyridin-3-ylmethyl group in the target compound may increase solubility in aqueous media, a disadvantage in lipophilic environments compared to dimethoxybenzyl analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
